molecular formula C12H16O3 B7827665 Ethyl (R)-2-Hydroxy-4-phenylbutyrate CAS No. 7226-83-7

Ethyl (R)-2-Hydroxy-4-phenylbutyrate

Cat. No.: B7827665
CAS No.: 7226-83-7
M. Wt: 208.25 g/mol
InChI Key: ZJYKSSGYDPNKQS-UHFFFAOYSA-N
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Description

Ethyl (R)-2-Hydroxy-4-phenylbutyrate, is a chiral ester compound with the molecular formula C12H16O3. It is commonly used as an intermediate in the synthesis of various pharmaceuticals, particularly angiotensin-converting enzyme (ACE) inhibitors such as Cilazapril, Benazepril, and Enalapril . This compound is characterized by its ability to form enantiomers, which are molecules that are mirror images of each other.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-hydroxy-4-phenylbutyrate can be synthesized through several methods. One common approach involves the reduction of ethyl 2-oxo-4-phenylbutyrate using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of ethyl 2-hydroxy-4-phenylbutyrate often involves biocatalytic processes. For example, the use of baker’s yeast (Saccharomyces cerevisiae) has been reported for the enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate to produce the desired chiral ester . This method is advantageous due to its high selectivity and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-4-phenylbutyrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 2-hydroxy-4-phenylbutyrate primarily involves its role as an intermediate in the synthesis of ACE inhibitors. These inhibitors work by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure. The molecular targets include the angiotensin-converting enzyme, and the pathways involved are related to the renin-angiotensin system .

Comparison with Similar Compounds

Ethyl 2-hydroxy-4-phenylbutyrate can be compared with other similar compounds such as:

    Ethyl 2-hydroxy-4-phenylbutanoate: Similar in structure but differs in the position of the hydroxyl group.

    Ethyl 2-oxo-4-phenylbutyrate: The oxidized form of ethyl 2-hydroxy-4-phenylbutyrate.

    Ethyl 2-hydroxy-4-phenylbutanol: The reduced form of ethyl 2-hydroxy-4-phenylbutyrate.

These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the uniqueness of ethyl 2-hydroxy-4-phenylbutyrate in pharmaceutical synthesis.

Properties

IUPAC Name

ethyl 2-hydroxy-4-phenylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYKSSGYDPNKQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60869054
Record name Ethyl 2-hydroxy-4-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7226-83-7
Record name Ethyl 2-hydroxy-4-phenylbutyrate, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007226837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETHYL 2-HYDROXY-4-PHENYLBUTYRATE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98PT8ZK21T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A 3 L three-neck, round-bottom flask equipped with a mechanical stirrer, an electrode connected to a pH control unit and an addition tube connected to a peristaltic pump, was charged with 450 ml of deionized water, 50 ml of 0.05M aqueous phosphate buffer (pH 7.0) and 52.0 g of racemic ethyl 2-hydroxy-4-phenylbutanoate. The mixture was stirred for several minutes to make certain that the pH remained constant at 7.0. Then, 0.67 g (20,000 units) of Pseudomonas lipase enzyme (P-30, Amano International Enzyme Co., Inc., Troy, Va.) was added and the hydrolysis was allowed to proceed at pH 7.0 and room temperature, with stirring. The pH was kept constant by adding 1.0N aqueous sodium hydroxide solution via the peristaltic pump, which was activated by the pH control unit. The reaction was discontinued at 50% conversion when 125 ml of 1.0N aqueous sodium hydroxide solution had been added (at the 24 hour mark). The reaction mixture was then extracted with 3 portions of 200 ml (600 ml total) of diethyl ether. The combined organic layers were dried over anhydrous sodium sulfate and the solvent was removed at 45° C. under 70 mm Hg of vacuum, to provide 25.3 g of ethyl (2R)-2-hydroxy-4-phenylbutanoate (48.5% yield; 97% of theory), which was 91% enantiomerically pure (α)D25 -7.8° (c 1.0, EtOH). The aqueous layer was acidified to pH 2 with 3N hydrochloric acid and extracted with 3×200 ml of diethyl ether. The combined organic layers were dried over anhydrous sodium sulfate and the solvent was removed at 45° C. and 70 mm Hg to give 20.8 g of (2S)-2-hydroxy-4-phenylbutanoic acid (46% yield; 92% of theory), which was 90.8% enantiomerically pure. (α)D25 +7.6° (c 1.0, EtOH), m.p. 109°-110° C.
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Synthesis routes and methods II

Procedure details

The general procedure described in Example B1 is repeated, with the following modifications to the reaction conditions: ethyl-4-phenyl-2-oxobutyrate (substrate): 0.352 g (1.7 mmol); solvent: 10 ml of toluene/methanol (1:1); hydrogen: 50 bar, temperature: 50° C.; reaction time: 19 hours. The conversion is 100%, ee: 44% (R).
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Synthesis routes and methods III

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Synthesis routes and methods IV

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl (R)-2-Hydroxy-4-phenylbutyrate
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